molecular formula C11H14FNS B12951294 N-(4-Fluoro-3-methylbenzyl)thietan-3-amine

N-(4-Fluoro-3-methylbenzyl)thietan-3-amine

Cat. No.: B12951294
M. Wt: 211.30 g/mol
InChI Key: KLKTUENLSVCVQI-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is an organic compound that features a thietane ring, a benzyl group substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine typically involves multi-step organic reactions. One common approach is to start with the appropriate benzyl halide, such as 4-fluoro-3-methylbenzyl chloride, and react it with thietan-3-amine under suitable conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated thietane derivatives.

    Substitution: Nitro or halogen-substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluoro-3-methylbenzyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylbenzyl)thietan-3-amine involves its interaction with specific molecular targets. The fluorine and methyl groups on the benzyl ring can influence the compound’s binding affinity and selectivity for these targets. The thietane ring may also play a role in the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog without the benzyl substitution.

    N-(4-Fluoro-2-methylbenzyl)thietan-3-amine: A closely related compound with a different substitution pattern on the benzyl ring.

Uniqueness

N-(4-Fluoro-3-methylbenzyl)thietan-3-amine is unique due to the specific positioning of the fluorine and methyl groups on the benzyl ring, which can significantly impact its chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-4-9(2-3-11(8)12)5-13-10-6-14-7-10/h2-4,10,13H,5-7H2,1H3

InChI Key

KLKTUENLSVCVQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CSC2)F

Origin of Product

United States

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